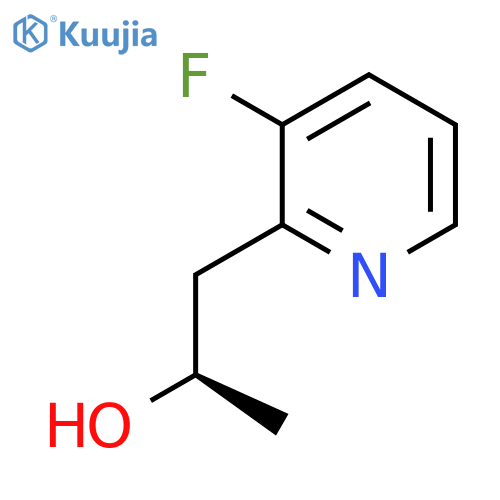Cas no 2227696-50-4 ((2R)-1-(3-fluoropyridin-2-yl)propan-2-ol)

(2R)-1-(3-fluoropyridin-2-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-1-(3-fluoropyridin-2-yl)propan-2-ol
- 2227696-50-4
- EN300-1790449
-
- インチ: 1S/C8H10FNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4,6,11H,5H2,1H3/t6-/m1/s1
- InChIKey: BIOYANKZURWVTH-ZCFIWIBFSA-N
- SMILES: FC1=CC=CN=C1C[C@@H](C)O
計算された属性
- 精确分子量: 155.074642105g/mol
- 同位素质量: 155.074642105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- XLogP3: 1
(2R)-1-(3-fluoropyridin-2-yl)propan-2-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790449-0.1g |
(2R)-1-(3-fluoropyridin-2-yl)propan-2-ol |
2227696-50-4 | 0.1g |
$1496.0 | 2023-09-19 | ||
| Enamine | EN300-1790449-2.5g |
(2R)-1-(3-fluoropyridin-2-yl)propan-2-ol |
2227696-50-4 | 2.5g |
$3332.0 | 2023-09-19 | ||
| Enamine | EN300-1790449-10.0g |
(2R)-1-(3-fluoropyridin-2-yl)propan-2-ol |
2227696-50-4 | 10g |
$7312.0 | 2023-06-02 | ||
| Enamine | EN300-1790449-1g |
(2R)-1-(3-fluoropyridin-2-yl)propan-2-ol |
2227696-50-4 | 1g |
$1701.0 | 2023-09-19 | ||
| Enamine | EN300-1790449-10g |
(2R)-1-(3-fluoropyridin-2-yl)propan-2-ol |
2227696-50-4 | 10g |
$7312.0 | 2023-09-19 | ||
| Enamine | EN300-1790449-0.25g |
(2R)-1-(3-fluoropyridin-2-yl)propan-2-ol |
2227696-50-4 | 0.25g |
$1564.0 | 2023-09-19 | ||
| Enamine | EN300-1790449-0.05g |
(2R)-1-(3-fluoropyridin-2-yl)propan-2-ol |
2227696-50-4 | 0.05g |
$1428.0 | 2023-09-19 | ||
| Enamine | EN300-1790449-0.5g |
(2R)-1-(3-fluoropyridin-2-yl)propan-2-ol |
2227696-50-4 | 0.5g |
$1632.0 | 2023-09-19 | ||
| Enamine | EN300-1790449-1.0g |
(2R)-1-(3-fluoropyridin-2-yl)propan-2-ol |
2227696-50-4 | 1g |
$1701.0 | 2023-06-02 | ||
| Enamine | EN300-1790449-5.0g |
(2R)-1-(3-fluoropyridin-2-yl)propan-2-ol |
2227696-50-4 | 5g |
$4930.0 | 2023-06-02 |
(2R)-1-(3-fluoropyridin-2-yl)propan-2-ol 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
(2R)-1-(3-fluoropyridin-2-yl)propan-2-olに関する追加情報
Compound CAS No. 2227696-50-4: (2R)-1-(3-Fluoropyridin-2-yl)Propan-2-ol
Compound CAS No. 2227696-50-4, also known as (2R)-1-(3-fluoropyridin-2-yl)propan-2-ol, is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its chiral center at the second carbon of the propane backbone, which imparts stereochemical properties essential for its biological activity. The presence of a fluorine atom on the pyridine ring further enhances its electronic properties, making it a valuable molecule in modern drug discovery and synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2R)-1-(3-fluoropyridin-2-yl)propan-2-ol through a combination of asymmetric catalysis and enantioselective reactions. Researchers have successfully employed organocatalytic methods to achieve high enantiomeric excess, which is critical for its application in chiral resolution and asymmetric induction studies. The compound's ability to form hydrogen bonds due to its hydroxyl group makes it an attractive candidate for exploring supramolecular chemistry and crystal engineering.
In terms of biological activity, (2R)-1-(3-fluoropyridin-2-yl)propan-2-ol has shown promising results in preliminary pharmacological studies. Its fluorinated pyridine moiety contributes to enhanced lipophilicity, which is beneficial for drug absorption and bioavailability. Recent studies have highlighted its potential as a lead compound in the development of novel kinase inhibitors, particularly targeting protein kinases involved in cancer progression. The stereochemistry at the chiral center plays a pivotal role in determining its binding affinity and selectivity towards specific kinase domains.
The environmental impact of (2R)-1-(3-fluoropyridin-2-yl)propan-2-ol has also been a subject of recent research. Studies indicate that the compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by pH and temperature. Its low toxicity profile, as determined by acute toxicity tests, suggests that it poses minimal risk to aquatic ecosystems when used responsibly in industrial applications.
Looking ahead, (2R)-1-(3-fluoropyridin-2-yl)propan-2 ol holds immense potential for further exploration in medicinal chemistry. Its unique structure offers opportunities for functionalization and modification to enhance its pharmacokinetic properties. Ongoing research is focused on optimizing its solubility and stability while maintaining its bioactivity, which could pave the way for its use in targeted drug delivery systems.
2227696-50-4 ((2R)-1-(3-fluoropyridin-2-yl)propan-2-ol) Related Products
- 2380699-35-2((R)-C-(2,2-Difluoro-cyclobutyl)-methylamine)
- 1448133-55-8(N-cyclopropyl-1,3,5-trimethyl-N-2-(thiophen-2-yl)ethyl-1H-pyrazole-4-sulfonamide)
- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)
- 1001755-12-9(1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid)
- 1220030-20-5(2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride)
- 2034374-58-6(1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide)
- 2060040-95-9(3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine)
- 1455300-63-6(1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene)
- 1696238-61-5(3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid)
- 3421-76-9(2-Ethylnicotinic acid)




